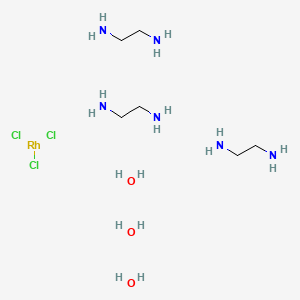

Tris(ethylenediamine)rhodium(III) trichloride trihydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethane-1,2-diamine;trichlororhodium;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H8N2.3ClH.3H2O.Rh/c3*3-1-2-4;;;;;;;/h3*1-4H2;3*1H;3*1H2;/q;;;;;;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHSLUQMEKOPKJG-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)N.C(CN)N.C(CN)N.O.O.O.Cl[Rh](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H30Cl3N6O3Rh | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of [Rh(en)₃]Cl₃·3H₂O in Advanced Chemical Research

An In-Depth Technical Guide to the Chemical Properties of Tris(ethylenediamine)rhodium(III) Trichloride Trihydrate

This compound, with the chemical formula [Rh(en)₃]Cl₃·3H₂O, is a coordination compound of significant interest in inorganic chemistry, catalysis, and materials science.[1][2][3] This complex features a central rhodium(III) ion, a d⁶ metal center, octahedrally coordinated by three bidentate ethylenediamine (en) ligands.[1] The Rh(III) ion's electronic configuration imparts a notable kinetic inertness to the complex, resulting in high stability both in solid form and in solution.[1] This stability, combined with its well-defined stereochemistry, makes it an invaluable tool for researchers.

This guide provides a comprehensive overview of the core chemical properties of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its synthesis, structural and spectroscopic characterization, chemical reactivity, and applications, offering insights grounded in established experimental data and mechanistic understanding.

PART 1: Synthesis and Purification

The preparation of [Rh(en)₃]Cl₃·3H₂O is a foundational procedure in rhodium coordination chemistry. The most common and reliable method involves the direct reaction of a rhodium(III) salt with ethylenediamine in an aqueous medium.[1]

Experimental Protocol: Synthesis of [Rh(en)₃]Cl₃·3H₂O

This protocol is designed to yield a high-purity product through controlled reaction conditions and subsequent recrystallization.

-

Reactant Preparation : In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Rhodium(III) chloride hydrate (RhCl₃·xH₂O) in deionized water.

-

Ligand Addition : While stirring, slowly add a stoichiometric excess of ethylenediamine (a 1:3 molar ratio of Rh:en is the theoretical minimum, but a slight excess of the ligand can help drive the reaction to completion).[1] The addition should be performed carefully, as the coordination reaction is exothermic.

-

Reaction Conditions : Adjust the pH of the solution to approximately 6-7 using dilute HCl or NaOH as needed.[1] This pH range is optimal as it prevents the protonation of the ethylenediamine, which would inhibit its ability to coordinate, while avoiding the formation of rhodium hydroxide precipitates at higher pH.

-

Reflux : Heat the reaction mixture to 60–80°C and maintain it under reflux with continuous stirring for 6-12 hours.[1] This sustained heating provides the necessary activation energy to overcome the kinetic barrier for ligand substitution on the Rh(III) center.[1] The color of the solution will typically change, indicating the formation of the complex.

-

Isolation and Purification : After cooling the solution to room temperature, reduce the volume of the solvent using a rotary evaporator. The crude product will precipitate. Collect the solid by vacuum filtration.

-

Recrystallization : Purify the crude product by recrystallizing from a minimum amount of hot water.[1] Dissolve the solid in hot deionized water and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the yield of pure crystals.

-

Final Steps : Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol or ether to remove residual water, and dry in a desiccator. The final product should be an off-white or yellowish crystalline solid.[1]

PART 2: Physicochemical and Structural Properties

The physical and structural characteristics of [Rh(en)₃]Cl₃·3H₂O are fundamental to its behavior and utility.

Core Physicochemical Data

The compound's properties are summarized in the table below. Its high melting point is indicative of a stable crystal lattice, reinforced by strong ionic interactions and an extensive hydrogen-bonding network involving the water molecules, chloride ions, and amine groups.[1]

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₃₀Cl₃N₆O₃Rh | [2][3][4] |

| Molecular Weight | 443.61 g/mol | [2][4][5] |

| Appearance | Off-white to yellowish crystalline solid | [1][3] |

| Melting Point | >300 °C (decomposes) | [1][6][7] |

| Solubility | Soluble in water and other polar solvents | [3] |

| CAS Number | 15004-86-1 | [2][4][6] |

Structural Analysis: An Octahedral Coordination Sphere

X-ray crystallography confirms that the central rhodium(III) ion in [Rh(en)₃]³⁺ possesses a classic octahedral coordination geometry.[1] The rhodium center is coordinated to six nitrogen atoms from the three bidentate ethylenediamine ligands.[1] This arrangement results in a highly stable chelate structure.[1] The three water molecules are not directly coordinated to the rhodium ion but are present as water of hydration within the crystal lattice, participating in hydrogen bonding.[1] Thermogravimetric analysis (TGA) can be used to confirm the presence of these three water molecules, which corresponds to a theoretical mass loss of 12.2%.[1]

Caption: Octahedral coordination of the [Rh(en)₃]³⁺ complex ion.

PART 3: Spectroscopic Characterization

Spectroscopic methods are essential for confirming the identity and purity of the synthesized complex.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for verifying the coordination of the ethylenediamine ligands to the rhodium center. In the spectrum of the complex, the characteristic N-H stretching vibrations of the amine groups are observed, typically in the range of 3000-3400 cm⁻¹.[8] More importantly, these bands, along with C-N stretching bands (around 1100 cm⁻¹), often show a shift in frequency compared to the free ligand, which is a direct consequence of the formation of the metal-nitrogen coordinate bond.[9][10] The spectrum will also show bands corresponding to CH₂ vibrations.[8][11]

| Vibration Mode | Typical Wavenumber (cm⁻¹) | Significance |

| N-H Stretch | 3000 - 3400 | Confirms presence of amine groups; shifts upon coordination.[8] |

| C-H Stretch | 2850 - 3000 | Aliphatic C-H bonds of the ethylenediamine backbone.[11] |

| N-H Bend | ~1600 | Deformation vibration of the amine groups.[8][9] |

| C-N Stretch | ~1100 | Indicates the carbon-nitrogen bond within the ligand.[9] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Rh(III) ion in this complex is a low-spin d⁶ ion, making it diamagnetic.[1][12] This property allows for the acquisition of high-resolution ¹H and ¹³C NMR spectra. The ¹H NMR spectrum provides information about the conformation of the five-membered chelate rings formed by the ethylenediamine ligands.[13] The protons of the CH₂ and NH₂ groups will give rise to complex multiplets due to spin-spin coupling and their diastereotopic nature within the chiral, octahedral environment.

UV-Visible (UV-Vis) Spectroscopy

The electronic spectrum of [Rh(en)₃]Cl₃·3H₂O in an aqueous solution is characterized by absorption bands that arise from d-d electronic transitions within the rhodium(III) center. For an octahedral d⁶ complex like [Rh(en)₃]³⁺, two spin-allowed transitions are typically expected, corresponding to ¹A₁g → ¹T₁g and ¹A₁g → ¹T₂g. These transitions provide a spectroscopic signature for the complex and can be used for quantitative analysis. The exact position and intensity of these bands are sensitive to the ligand field environment.[14][15]

PART 4: Chemical Reactivity and Applications

Stability and Inertness

A defining characteristic of tris(ethylenediamine)rhodium(III) is its kinetic inertness.[1] The d⁶ electronic configuration in a strong ligand field leads to a high ligand field stabilization energy (LFSE), which in turn creates a large activation energy barrier for ligand substitution reactions.[1] Consequently, the complex is remarkably stable in solution and resists ligand exchange under ambient conditions.[1]

Applications in Catalysis and Materials Science

While kinetically inert, [Rh(en)₃]Cl₃·3H₂O serves as a valuable precursor for the synthesis of various rhodium-based catalysts.[1][5][6] It can be used to prepare supported rhodium catalysts for hydrogenation and carbonylation reactions, which are vital in the production of fine chemicals and pharmaceuticals.[1][3] The rhodium center, acting as a Lewis acid, can facilitate chemical transformations by coordinating with substrates and stabilizing transition states.[1]

Potential in Drug Development and Biological Research

Rhodium complexes, including [Rh(en)₃]³⁺, have been investigated for their potential biological activity. Some studies have shown that rhodium complexes can exhibit cytotoxic effects against cancer cell lines, with DNA binding proposed as a key mechanism of action.[1] Furthermore, the ability of rhodium complexes to inhibit certain enzymes suggests potential therapeutic applications.[1][16] Its well-defined and stable structure also makes it a useful model compound for studying the interactions of charged metal complexes with biological macromolecules.

Conclusion

This compound is more than a simple coordination compound; it is a robust, well-characterized platform for a wide range of chemical investigations. Its straightforward synthesis, exceptional stability, and defined stereochemistry make it an ideal starting material and model system. For researchers in catalysis, materials science, and drug development, a thorough understanding of its fundamental chemical properties—from its octahedral structure and spectroscopic signatures to its kinetic inertness—is essential for leveraging its full potential in designing next-generation catalysts and therapeutic agents.

References

- Tris(ethylenediamine)rhodium(III)

- Infrared Spectra of Ethylenediamine and the Dimethylethylenediamines. Applied Spectroscopy.

- INFRARED SPECTRA OF TRIS-ETHYLENEDIAMINE COMPLEXES OF RUTHENIUM (II). Canadian Science Publishing.

- Infrared spectrum data for Ethylenediamine and mixed ligand complexes.

- UV–vis-NIR spectrum of the Rh(III) complex in aqueous phase.

- SYNTHESIS AND CHARACTERIZATION OF ETHYLENEDIAMINE COMPLEXES OF SOME ARYLTELLURIUM TRIHALIDES. TSI Journals.

- FT-IR spectra of the ethylenediamine and silver–amine complex.

-

Synthesis, characterization and electrochemistry of rhodium(iii) complexes of meso-substituted[3]tribenzotriphyrin(2.1.1). RSC Publishing.

- Rh(III) Aqueous Speciation with Chloride as a Driver for Its Extraction by Phosphonium Based Ionic Liquids.

- Anticancer, Antioxidant and Antimicrobial Evaluation of Cr (III) and Rh(III) Complexes Derived from A New Mannich Base. Iraqi Academic Scientific Journals.

- Tris (e thylenediamine)rhodium(III) Ion1.

- Trichlorotris(ethylenediamine)rhodium(III)

- Tris(ethylenediamine)rhodium(III)

- CAS 15004-86-1: Trichlorotris(ethylenediamine)rhodium(III)… CymitQuimica.

- Trichlorotris(ethylenediamine) rhodium(III) trihydrate: CAS No. 15004-86-1. Colonial Metals.

- Conformational analysis of diamagnetic tris-ethylenediamine complexes by proton magnetic resonance. Spectra of tris(ethylenediamine) rhodium(III).

- TRIS(ETHYLENEDIAMINE)RHODIUM(III) TRICHLORIDE | 15004-86-1. ChemicalBook.

- Cas 15004-86-1,TRIS(ETHYLENEDIAMINE)RHODIUM(III) TRICHLORIDE. lookchem.

- Rhodium(III) chloride. Wikipedia.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Trichlorotris(ethylenediamine)rhodium(III) trihydrate | C6H30Cl3N6O3Rh | CID 16212036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 15004-86-1: Trichlorotris(ethylenediamine)rhodium(III)… [cymitquimica.com]

- 4. colonialmetals.com [colonialmetals.com]

- 5. Tris(ethylenediamine)rhodium(III) chloride trihydrate [myskinrecipes.com]

- 6. TRIS(ETHYLENEDIAMINE)RHODIUM(III) TRICHLORIDE | 15004-86-1 [chemicalbook.com]

- 7. Cas 15004-86-1,TRIS(ETHYLENEDIAMINE)RHODIUM(III) TRICHLORIDE | lookchem [lookchem.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. tsijournals.com [tsijournals.com]

- 11. researchgate.net [researchgate.net]

- 12. Rhodium(III) chloride - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Rh(III) Aqueous Speciation with Chloride as a Driver for Its Extraction by Phosphonium Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

Synthesis and characterization of [Rh(en)3]Cl3·3H2O

An In-depth Technical Guide to the Synthesis and Characterization of Tris(ethylenediamine)rhodium(III) Chloride Trihydrate, [Rh(en)₃]Cl₃·3H₂O

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of tris(ethylenediamine)rhodium(III) chloride trihydrate, [Rh(en)₃]Cl₃·3H₂O. As a stable, chiral coordination complex, this compound is of significant interest in inorganic chemistry, catalysis, and materials science.[1] This document outlines a reliable, high-yield synthetic protocol, moving beyond a simple recitation of steps to explain the underlying chemical principles and experimental rationale. It further details the suite of analytical techniques essential for confirming the identity, purity, and structural integrity of the complex. This guide is intended for researchers and scientists in chemistry and drug development who require a practical, field-proven understanding of this foundational rhodium(III) complex.

Introduction: The Significance of a Classic Coordination Complex

Rhodium(III), with its d⁶ electronic configuration, forms kinetically inert octahedral complexes that are central to catalysis and coordination chemistry.[2][3] Among these, the tris(ethylenediamine)rhodium(III) cation, [Rh(en)₃]³⁺, is a quintessential example of a stable chelate complex. The bidentate ethylenediamine (en) ligands create a robust and symmetric coordination sphere around the rhodium center, resulting in a complex with significant thermal stability, as indicated by its high melting point above 300°C.[2][4]

The synthesis of [Rh(en)₃]Cl₃·3H₂O has evolved over time. Early methods reported by pioneers like Werner and Jaeger often suffered from the formation of oily by-products and were not consistently reproducible.[5] The procedure detailed herein is an optimized method that ensures a nearly quantitative yield by carefully controlling reaction conditions and incorporating a heat treatment step to convert any non-crystalline residues into the desired product.[5] Understanding the synthesis and characterization of this compound provides a fundamental basis for exploring more complex rhodium-based systems used in applications ranging from asymmetric catalysis to precursors for supported catalysts.[1][4]

Synthesis Methodology: A Self-Validating Protocol

The synthesis of [Rh(en)₃]Cl₃·3H₂O proceeds via the direct ligand substitution reaction between a rhodium(III) salt and ethylenediamine. The kinetic inertness of the Rh(III) center necessitates heating to facilitate the displacement of coordinated water or chloride ions by the ethylenediamine ligands.[3][6]

Reagents and Precursors

| Reagent | Formula | Purpose |

| Rhodium(III) chloride hydrate | RhCl₃·xH₂O | Rhodium source |

| Ethylenediamine (aqueous solution) | C₂H₈N₂ | Chelating ligand |

| Ethanol | C₂H₅OH | Precipitating agent |

| Hydrochloric Acid | HCl | pH adjustment (optional) |

| Sodium Hydroxide (dilute) | NaOH | pH adjustment |

Detailed Experimental Protocol

This protocol is adapted from the robust procedure outlined in Inorganic Syntheses, which is designed to maximize yield and purity.[5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve rhodium(III) chloride hydrate (RhCl₃·xH₂O) in water.

-

Ligand Addition: Add an aqueous solution of ethylenediamine to the rhodium salt solution. A stoichiometric excess of ethylenediamine (greater than the 1:3 molar ratio of Rh:en) is typically used to ensure complete coordination.[2]

-

pH Adjustment & Reflux: Adjust the pH of the mixture to between 6 and 7 using dilute NaOH.[2] This is a critical step; a neutral to slightly basic pH prevents the protonation of the amine groups on ethylenediamine, ensuring they remain effective nucleophiles for coordination. Heat the reaction mixture to 60–80°C and maintain it at a gentle reflux for 6-12 hours.[2] The extended heating period is necessary to overcome the kinetic barrier of ligand substitution on the Rh(III) center.

-

Initial Precipitation: After the reflux period, cool the solution to room temperature. Slowly add ethanol to the aqueous solution until a precipitate forms. The desired complex is less soluble in this mixed aqueous-ethanolic solvent.

-

Isolation of Primary Product: Collect the crystalline precipitate by vacuum filtration. Wash the solid with ethanol to remove unreacted ethylenediamine and other soluble impurities, then air dry.

-

Treatment of Filtrate (Yield Maximization): Transfer the filtrate to an evaporating dish and heat it on a steam bath until a non-crystalline residue is obtained. This residue often contains partially substituted rhodium complexes and excess ligand.

-

Conversion of Residue: Heat the residue strongly on a hot plate. During this process, excess ethylenediamine will be driven off, and the remaining material will convert to the desired [Rh(en)₃]Cl₃ product. The solid should be periodically stirred and broken up with a spatula.

-

Final Purification: Combine the initial crystalline product with the heat-treated residue. Recrystallize the combined solids from a minimum amount of hot water. Cool the solution slowly to room temperature and then in an ice bath to maximize the yield of pure, off-white crystals.

-

Final Product Collection: Collect the purified crystals of [Rh(en)₃]Cl₃·3H₂O by vacuum filtration, wash with a small amount of cold ethanol, and dry to a constant weight.

Synthesis Workflow Diagram

Caption: Workflow for the high-yield synthesis of [Rh(en)₃]Cl₃·3H₂O.

Physicochemical Characterization

Once synthesized, a rigorous characterization is required to confirm the structure, composition, and purity of the compound.

Physical Properties

The compound is an off-white to pale-yellow crystalline solid.[2] It is stable in air and has a melting point exceeding 300°C, reflecting its high thermal stability.[2][4]

| Property | Value |

| Molecular Formula | C₆H₃₀Cl₃N₆O₃Rh |

| Molecular Weight | 443.6 g/mol [7] |

| Appearance | Off-white crystalline solid[2] |

| Melting Point | >300 °C[2][4] |

| IUPAC Name | tris(ethane-1,2-diamine)trichlororhodium trihydrate[7] |

Structural Analysis: The Octahedral Core

X-ray crystallography confirms that the rhodium(III) center is in an octahedral coordination environment.[2] Three bidentate ethylenediamine ligands coordinate to the rhodium ion through their nitrogen atoms, forming five-membered chelate rings. This chelation effect contributes significantly to the thermodynamic stability of the complex. The average Rh-N bond length is approximately 2.03 Å, which is typical for rhodium(III)-nitrogen bonds in such complexes.[2]

Caption: Octahedral coordination geometry of the [Rh(en)₃]³⁺ cation.

Spectroscopic and Compositional Analysis

Spectroscopic and elemental analyses are crucial for confirming the identity and purity of the synthesized complex.

| Analysis Technique | Expected Result / Key Features |

| Elemental Analysis | Theoretical %: C=16.24, H=6.81, N=18.94. Experimental values should be within ±0.4%. |

| UV-Visible Spectroscopy | Shows characteristic d-d transitions for an octahedral Rh(III) complex. |

| Infrared (IR) Spectroscopy | N-H stretching vibrations (~3100-3300 cm⁻¹), C-H stretching (~2800-3000 cm⁻¹), and N-H bending (scissoring) vibrations (~1580-1600 cm⁻¹). |

| ¹H NMR Spectroscopy | Broad, complex multiplets for the -CH₂- and -NH₂ protons of the ethylenediamine ligands, often showing coupling. |

| ¹³C NMR Spectroscopy | A single resonance for the equivalent -CH₂- carbons of the ethylenediamine ligands. |

| ¹⁰³Rh NMR Spectroscopy | A characteristic chemical shift that is highly sensitive to the coordination environment.[8] |

Safety and Handling

Tris(ethylenediamine)rhodium(III) trichloride trihydrate should be handled with care. It is harmful if swallowed, in contact with skin, or if inhaled.[7] It causes skin and serious eye irritation and may cause respiratory irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This guide has detailed a robust and reproducible method for the synthesis of high-purity [Rh(en)₃]Cl₃·3H₂O. By explaining the rationale behind key experimental steps, from pH control to yield maximization via filtrate treatment, this document serves as a practical resource for researchers. The outlined characterization techniques provide a clear framework for validating the synthesis, ensuring the production of a well-defined and pure coordination complex suitable for further investigation and application in advanced chemical research.

References

- This compound | 15004-86-1 | Benchchem. (n.d.).

- Gillard, R. D., Osborn, J. A., & Wilkinson, G. (1970). Tris(ethylenediamine)rhodium(III) Chloride. Inorganic Syntheses, 12, 210-212.

-

PubChem. (n.d.). Trichlorotris(ethylenediamine)rhodium(III) trihydrate. Retrieved from [Link]

- Parry, R. W. (Ed.). (1970). Inorganic Syntheses, Volume XII. McGraw-Hill Book Company.

-

MySkinRecipes. (n.d.). Tris(ethylenediamine)rhodium(III) chloride trihydrate. Retrieved from [Link]

-

American Elements. (n.d.). Tris(ethylenediamine)rhodium(III) Chloride Trihydrate. Retrieved from [Link]

-

Sokolov, M. N., & Gray, H. B. (2020). Synthesis and Crystal Chemistry of Octahedral Rhodium(III) Chloroamines. Inorganics, 8(10), 54. [Link]

-

Wikipedia. (n.d.). Rhodium(III) chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic representation of the reaction of RhCl3·3H2O with various telluroethers. Retrieved from [Link]

- Rauchfuss, T. B. (Ed.). (2004). Inorganic Syntheses, Volume 34. John Wiley & Sons.

- Inorganic Syntheses. (n.d.).

-

ResearchGate. (n.d.). Left: crystal structure of fac–[Rh(NH3)3Cl3][4] along the c-direction... Retrieved from [Link]

-

MDPI. (2020). Synthesis and Crystal Chemistry of Octahedral Rhodium(III) Chloroamines. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis and Crystal Chemistry of Octahedral Rhodium(III) Chloroamines. Retrieved from [Link]

-

WebElements. (n.d.). Rhodium trichloride. Retrieved from [Link]

-

Van der Gryp, P., et al. (2018). Speciation of Chlorido Complexes of Rhodium(III) in Ethylene Glycol. Molecules, 23(11), 2993. [Link]

Sources

- 1. Tris(ethylenediamine)rhodium(III) chloride trihydrate [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and Crystal Chemistry of Octahedral Rhodium(III) Chloroamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TRIS(ETHYLENEDIAMINE)RHODIUM(III) TRICHLORIDE | 15004-86-1 [chemicalbook.com]

- 5. sites.lsa.umich.edu [sites.lsa.umich.edu]

- 6. mdpi.com [mdpi.com]

- 7. Trichlorotris(ethylenediamine)rhodium(III) trihydrate | C6H30Cl3N6O3Rh | CID 16212036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Speciation of Chlorido Complexes of Rhodium(III) in Ethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of Tris(ethylenediamine)rhodium(III) trichloride trihydrate in different solvents

An In-Depth Technical Guide to the Solubility of Tris(ethylenediamine)rhodium(III) Trichloride Trihydrate

Introduction

This compound, with the chemical formula [Rh(en)₃]Cl₃·3H₂O, is a coordination compound of significant interest in chemical research and industrial applications.[1][2][3] This complex, featuring a central rhodium(III) ion octahedrally coordinated to three bidentate ethylenediamine (en) ligands, serves as a vital precursor for catalysts used in hydrogenation and carbonylation reactions and as a model compound for studies in stereochemistry and ligand substitution.[1][4] An understanding of its solubility characteristics is paramount for its practical application, from catalyst preparation and reaction engineering to purification and formulation in drug development.

This guide provides a comprehensive overview of the theoretical and practical aspects governing the solubility of this rhodium complex. We will explore the underlying chemical principles, present a robust experimental protocol for solubility determination, discuss its solubility profile in various solvent classes, and examine the key factors that influence its behavior in solution.

Theoretical Principles of Solubility

The solubility of a coordination compound like this compound is governed by a balance of intermolecular forces between the solute and the solvent, as well as the energy required to overcome the solute's crystal lattice. Several key factors dictate its solubility profile.

-

Ionic Nature and Polarity: The compound is an ionic salt, consisting of the complex cation [Rh(en)₃]³⁺ and three chloride anions (Cl⁻). This inherent ionic character strongly suggests that it will be most soluble in polar solvents, following the principle of "like dissolves like".[5] Polar solvent molecules can effectively solvate the cation and anions, overcoming the electrostatic forces (lattice energy) that hold the crystal together.

-

Hydrogen Bonding: The presence of amine groups (N-H) in the ethylenediamine ligands and the three water molecules of hydration allows for the formation of extensive hydrogen bonds.[1] Solvents that can act as hydrogen bond donors or acceptors, such as water and alcohols, will interact favorably with the complex, promoting dissolution.

-

Crystal Lattice Energy: The compound exhibits high thermal stability, with a melting point exceeding 300°C.[1][6][7] This indicates a very stable crystal lattice with strong ionic and hydrogen bonding interactions. For dissolution to occur, the energy released from the solvation of the ions (solvation energy) must be sufficient to overcome this significant lattice energy.

-

Solvent Properties: The dielectric constant of a solvent is a critical property; solvents with high dielectric constants are more effective at shielding the charges of the ions from each other, thus favoring their separation and dissolution.

-

Influence of pH: The pH of the aqueous medium can influence the protonation state of the ethylenediamine ligands.[8] While the chelated ligands are quite stable, extreme pH conditions could potentially affect the complex's integrity and, consequently, its solubility. The synthesis of the compound is typically carried out at a controlled pH of 6-7 to ensure optimal coordination.[1]

Experimental Determination of Solubility

A precise and reproducible method is essential for quantifying the solubility of the complex. The equilibrium shake-flask method is a widely accepted and reliable technique for this purpose.[9]

Protocol: Equilibrium Shake-Flask Method

This protocol outlines the steps to determine the solubility of this compound at a controlled temperature.

1. Preparation of a Saturated Solution: a. Add an excess amount of the solid rhodium complex to a sealed vessel (e.g., a screw-cap flask or vial) containing a known volume of the chosen solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation. b. Place the vessel in a constant-temperature agitator (e.g., an incubator shaker or a thermostatted water bath with a magnetic stirrer). c. Agitate the mixture for a sufficient duration (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

2. Sample Separation: a. Cease agitation and allow the suspension to stand at the same constant temperature until the excess solid has settled. b. Carefully withdraw a sample of the supernatant using a syringe. c. Immediately filter the sample through a syringe filter (e.g., 0.45 µm pore size) into a clean, dry container. This step is critical to remove any undissolved micro-particles. Alternatively, centrifugation can be used to separate the solid before taking a sample of the clear supernatant.[9]

3. Analysis of the Saturated Solution: a. Accurately dilute a known volume of the clear, filtered saturated solution with the appropriate solvent. b. Determine the concentration of the rhodium complex in the diluted solution using a suitable analytical technique.

- UV-Visible Spectrophotometry: Measure the absorbance at the wavelength of maximum absorption (λ_max) for the complex and calculate the concentration using a pre-established calibration curve.[10]

- Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): This is a highly sensitive method for determining the total rhodium concentration in the solution.

4. Calculation of Solubility: a. Use the measured concentration and the dilution factor to calculate the concentration of the saturated solution. b. Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Experimental Workflow Diagram

Caption: Workflow for determining solubility via the equilibrium shake-flask method.

Solubility Profile

While specific quantitative solubility data is not widely published, a qualitative solubility profile can be reliably inferred from the compound's chemical properties and observations from synthetic procedures.[1]

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | The compound is ionic and can form extensive hydrogen bonds with these solvents. Recrystallization from hot water is a standard purification step, confirming its solubility in water.[1] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to Low | These solvents have high dielectric constants and can solvate the cation, but they lack the hydrogen bond donating ability of protic solvents, resulting in less effective solvation. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Insoluble | The large difference in polarity ("like dissolves like" principle) and the inability of these solvents to overcome the strong crystal lattice energy prevent dissolution.[5] |

Factors Influencing Solubility in Application

-

Temperature: The common practice of recrystallizing this compound from hot water indicates a significant positive correlation between temperature and solubility in aqueous solutions.[1] For applications requiring high concentrations, elevating the temperature of the solvent can be an effective strategy.

-

Common Ion Effect: In aqueous solutions already containing a significant concentration of chloride ions (e.g., from NaCl or HCl), the solubility of [Rh(en)₃]Cl₃·3H₂O is expected to decrease, according to Le Châtelier's principle.

-

Presence of Other Complexing Agents: The introduction of other ligands or ions with a high affinity for rhodium(III) could potentially alter the equilibrium and affect the overall solubility, though the [Rh(en)₃]³⁺ complex is known to be very stable.[8][11]

Conclusion

This compound is a polar, ionic coordination compound whose solubility is dictated by its ability to interact with polar solvents. It is highly soluble in polar protic solvents, most notably water, with its solubility being significantly dependent on temperature. Its insolubility in non-polar organic solvents is a direct consequence of its ionic nature and strong crystal lattice energy. For researchers and professionals in catalysis and drug development, a firm grasp of these principles is essential for designing effective experimental protocols, optimizing reaction conditions, and developing robust purification methods. The experimental workflow detailed in this guide provides a reliable framework for quantifying its solubility in any solvent system of interest.

References

- Benchchem. Tris(ethylenediamine)rhodium(III)

- Quora. (2024).

- Solubility of Things. Factors Affecting Stability of Complexes.

- Solubility of Things.

- Zimmermann, S., et al. (2001). Lipid solubility of the platinum group metals Pt, Pd and Rh in dependence on the presence of complexing agents. PubMed.

- PubChem. Trichlorotris(ethylenediamine)rhodium(III)

- Colonial Metals Inc. Trichlorotris(ethylenediamine) rhodium(III)

- Chemistry LibreTexts. (2023).

- MySkinRecipes. Tris(ethylenediamine)rhodium(III)

- LookChem. Cas 15004-86-1, TRIS(ETHYLENEDIAMINE)RHODIUM(III) TRICHLORIDE.

- ChemicalBook. (2023). TRIS(ETHYLENEDIAMINE)RHODIUM(III) TRICHLORIDE | 15004-86-1.

- Lund University Publications.

- Thermo Fisher Scientific. Tris(ethylenediamine)rhodium(III)

Sources

- 1. benchchem.com [benchchem.com]

- 2. Trichlorotris(ethylenediamine)rhodium(III) trihydrate | C6H30Cl3N6O3Rh | CID 16212036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. colonialmetals.com [colonialmetals.com]

- 4. Tris(ethylenediamine)rhodium(III) chloride trihydrate [myskinrecipes.com]

- 5. quora.com [quora.com]

- 6. lookchem.com [lookchem.com]

- 7. TRIS(ETHYLENEDIAMINE)RHODIUM(III) TRICHLORIDE | 15004-86-1 [chemicalbook.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. Lipid solubility of the platinum group metals Pt, Pd and Rh in dependence on the presence of complexing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Thermal Stability and Decomposition of Tris(ethylenediamine)rhodium(III) Chloride Trihydrate, [Rh(en)3]Cl3·3H2O

This in-depth technical guide provides a comprehensive analysis of the thermal stability and decomposition pathway of tris(ethylenediamine)rhodium(III) chloride trihydrate, [Rh(en)₃]Cl₃·3H₂O. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize rhodium coordination complexes and require a deep understanding of their thermal properties for applications in catalysis, synthesis, and materials engineering.

Introduction: The Significance of [Rh(en)₃]Cl₃·3H₂O

Tris(ethylenediamine)rhodium(III) chloride trihydrate is a coordination compound featuring a central rhodium(III) ion octahedrally coordinated to three bidentate ethylenediamine ligands.[1] This complex is of significant interest in both academic and industrial research. Its applications range from being a precursor for supported rhodium catalysts to its use in studying stereochemistry and ligand substitution mechanisms in octahedral complexes.[2][3] The kinetic inertness of the rhodium(III) center contributes to the compound's relative stability.[1] A thorough understanding of its thermal behavior is crucial for defining its processing limits, storage conditions, and for the rational design of synthetic routes that utilize this complex as a starting material.

Synthesis and Characterization of [Rh(en)₃]Cl₃·3H₂O

The most common and direct synthesis of [Rh(en)₃]Cl₃·3H₂O involves the reaction of rhodium(III) chloride hydrate (RhCl₃·xH₂O) with ethylenediamine (en) in an aqueous solution.[1] Key parameters for a successful synthesis include maintaining a 1:3 stoichiometric ratio of the rhodium salt to ethylenediamine, controlling the temperature between 60-80°C, and adjusting the pH to a range of 6-7.[1]

Characterization is essential to confirm the identity and purity of the synthesized complex. Standard techniques include:

-

Infrared (IR) Spectroscopy: To confirm the coordination of the ethylenediamine ligands.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure and purity of the complex.

-

Elemental Analysis: To determine the elemental composition and confirm the hydration state.

-

Thermogravimetric Analysis (TGA): To determine the number of water molecules of hydration.[1]

Thermal Analysis Methodology: Unraveling the Decomposition Pathway

The thermal decomposition of [Rh(en)₃]Cl₃·3H₂O is best investigated using a combination of thermal analysis techniques.[4][5]

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[4][6] This is critical for identifying dehydration, desolvation, and decomposition steps.

-

Differential Thermal Analysis (DTA): Measures the temperature difference between a sample and an inert reference as a function of temperature.[7] It identifies exothermic and endothermic events such as melting, crystallization, and decomposition.[6]

-

Differential Scanning Calorimetry (DSC): Measures the heat flow to or from a sample as a function of temperature.[4][5] This provides quantitative information about the enthalpy changes associated with thermal events.

These techniques, when used in conjunction, provide a comprehensive picture of the thermal stability and decomposition mechanism of the complex.

The Stepwise Thermal Decomposition of [Rh(en)₃]Cl₃·3H₂O

Step 1: Dehydration

The initial mass loss observed upon heating will correspond to the removal of the three molecules of water of hydration. This is typically an endothermic process that occurs at relatively low temperatures, generally below 200°C.[6]

[Rh(en)₃]Cl₃·3H₂O(s) → [Rh(en)₃]Cl₃(s) + 3H₂O(g)

Step 2: Decomposition of the Ethylenediamine Ligands

Following dehydration, further heating will lead to the decomposition of the coordinated ethylenediamine ligands. This is a complex process that may occur in one or multiple steps and is often accompanied by significant mass loss. The decomposition of organic ligands in coordination complexes is typically exothermic. The mechanism can involve an internal redox reaction between the rhodium(III) cation and the nitrogen atoms of the ethylenediamine ligands.[8]

[Rh(en)₃]Cl₃(s) → Intermediates + Gaseous decomposition products

The gaseous products are likely to include ammonia, amines, and hydrocarbons. The solid intermediates may consist of rhodium chlorides and partially decomposed organic fragments.

Step 3: Formation of the Final Residue

At higher temperatures, the intermediate products will further decompose, leading to the formation of a stable final residue. The nature of this residue is highly dependent on the atmosphere under which the decomposition is carried out (e.g., inert or oxidative).

-

In an inert atmosphere (e.g., Nitrogen, Argon): The final product is likely to be metallic rhodium, potentially mixed with rhodium(III) chloride at intermediate stages. [Rh(en)₃]Cl₃(s) → Rh(s) + Gaseous decomposition products

-

In an oxidative atmosphere (e.g., Air, Oxygen): The final product is expected to be a rhodium oxide, such as Rh₂O₃. The presence of oxygen will facilitate the oxidation of any metallic rhodium formed and the complete combustion of the organic ligands. [Rh(en)₃]Cl₃(s) + O₂(g) → Rh₂O₃(s) + Gaseous decomposition products (CO₂, H₂O, NOx)

Table 1: Proposed Thermal Decomposition Stages of [Rh(en)₃]Cl₃·3H₂O

| Stage | Temperature Range (°C) (Estimated) | Process | Theoretical Mass Loss (%) | Expected DTA/DSC Peak |

| 1 | 50 - 150 | Dehydration | 12.18% | Endothermic |

| 2 | 200 - 400 | Decomposition of ethylenediamine ligands | 40.61% | Exothermic |

| 3 | > 400 | Formation of final residue | Varies with atmosphere | - |

Note: The temperature ranges are estimations based on the general behavior of similar coordination compounds and should be confirmed experimentally.

Experimental Protocols

Synthesis of [Rh(en)₃]Cl₃·3H₂O

-

Dissolve RhCl₃·xH₂O in deionized water.

-

Slowly add a threefold molar excess of ethylenediamine to the rhodium chloride solution with constant stirring.

-

Adjust the pH of the solution to 6-7 using dilute HCl or NaOH.

-

Heat the mixture at 70°C for 8 hours.

-

Allow the solution to cool to room temperature, then place it in an ice bath to promote crystallization.

-

Collect the resulting crystals by vacuum filtration, wash with cold ethanol, and then diethyl ether.

-

Dry the product in a desiccator over a suitable drying agent.

Thermal Analysis (TGA/DTA/DSC)

-

Calibrate the TGA/DTA/DSC instrument using standard reference materials.

-

Place a precisely weighed sample (typically 5-10 mg) of [Rh(en)₃]Cl₃·3H₂O into an appropriate sample pan (e.g., alumina or platinum).[4]

-

Place the sample in the instrument's furnace.

-

Heat the sample from room temperature to a final temperature of at least 800°C at a constant heating rate (e.g., 10 °C/min).

-

Purge the furnace with a constant flow of the desired atmosphere (e.g., nitrogen or air) throughout the experiment.

-

Record the mass loss (TGA), temperature difference (DTA), and heat flow (DSC) as a function of temperature.

-

Analyze the resulting thermal curves to determine the temperatures of decomposition events, the corresponding mass losses, and the nature of the thermal events (endothermic or exothermic).

Visualizing the Process

The following diagrams illustrate the synthesis and proposed decomposition pathways of [Rh(en)₃]Cl₃·3H₂O.

Caption: Experimental workflow for the synthesis of [Rh(en)₃]Cl₃·3H₂O.

Caption: Proposed thermal decomposition pathways for [Rh(en)₃]Cl₃·3H₂O.

Conclusion

The thermal decomposition of tris(ethylenediamine)rhodium(III) chloride trihydrate is a multi-step process that is initiated by dehydration, followed by the decomposition of the ethylenediamine ligands, and culminates in the formation of a final residue of either metallic rhodium or rhodium oxide, depending on the atmospheric conditions. A comprehensive understanding of this decomposition pathway, achieved through rigorous thermal analysis, is paramount for the effective utilization of this important rhodium complex in various scientific and industrial applications. The proposed pathway and experimental protocols outlined in this guide provide a solid foundation for researchers to further investigate and control the thermal behavior of [Rh(en)₃]Cl₃·3H₂O.

References

-

ChemInform Abstract: Mechanism of the Thermal Decomposition of Ammonium and Ammine Chloro Complexes of Ruthenium, Rhodium, Palladium and Platinum. (2000). ChemInform, 31(15). [Link]

-

Decomposition of nitric oxide by rhodium cluster cations at high temperatures. (2021). Physical Chemistry Chemical Physics, 23(4), 2537-2544. [Link]

-

Synthesis and characterization of Rhodium(III) dichloro complexes with unsymmetrically bound salen-type ligands. (2000). Inorganic Chemistry, 39(12), 2452-2455. [Link]

-

Rhodium Porphyrin Complexes as Catalysts for Ammonia Borane Hydrolytic Dehydrogenation. (2026). Dalton Transactions. [Link]

-

Thermal Analysis. (2022). Chemistry LibreTexts. [Link]

-

Valco, D. (2021). Thermal Instability and Associated Potential Safety Hazards of [Rh(ethylene)2Cl]2 Catalyst. P2SAC Conference. [Link]

-

Thermal Analysis (TGA/DTA/DSC). (n.d.). ASU Core Research Facilities. [Link]

-

Simultaneous thermal analysis (tga-dta, tga-dsc). (n.d.). CETCO. [Link]

-

Thermal Analysis TGA / DTA. (n.d.). [Link]

-

Recent Developments on Processes for Recovery of Rhodium Metal from Spent Catalysts. (2022). Processes, 10(11), 2335. [Link]

-

Kinetic Insights into Ammonia Decomposition over Rhodium: A Combined Experimental, Modeling, and Theoretical Study. (2025). ResearchGate. [Link]

-

Synthesis and Crystal Chemistry of Octahedral Rhodium(III) Chloroamines. (2020). Crystals, 10(2), 119. [Link]

-

Thermal properties of rhodium(III) chloride. (2000). Journal of Thermal Analysis and Calorimetry, 60(2), 437-444. [Link]

-

Synthesis and Crystal Chemistry of Octahedral Rhodium(III) Chloroamines. (2020). SciSpace. [Link]

-

Experiment 9 Research Into Alternate Syntheses of [Cr(en)3]Cl3• 2H2O. (n.d.). [Link]

-

Tris(ethylenediamine)rhodium(III) Chloride Trihydrate. (n.d.). AMERICAN ELEMENTS. [Link]

-

Tris(ethylenediamine)rhodium(III) chloride trihydrate. (n.d.). MySkinRecipes. [Link]

-

Thermal decomposition of [Co(en)3][Fe(CN)6]∙ 2H2O: Topotactic dehydration process, valence and spin exchange mechanism elucidation. (2014). Dalton Transactions, 43(34), 13013-13021. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. TRIS(ETHYLENEDIAMINE)RHODIUM(III) TRICHLORIDE | 15004-86-1 [chemicalbook.com]

- 3. Tris(ethylenediamine)rhodium(III) chloride trihydrate [myskinrecipes.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. cores.research.asu.edu [cores.research.asu.edu]

- 6. cetco.com [cetco.com]

- 7. web.abo.fi [web.abo.fi]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Chirality and optical isomers of tris(ethylenediamine)rhodium(III)

An In-Depth Technical Guide to the Chirality and Optical Isomers of Tris(ethylenediamine)rhodium(III)

Abstract

The tris(ethylenediamine)rhodium(III) ion, [Rh(en)₃]³⁺, stands as a cornerstone complex in the field of inorganic stereochemistry. Its robust octahedral geometry, formed by three bidentate ethylenediamine ligands, gives rise to a chiral structure that lacks a plane of symmetry. This inherent chirality results in the existence of two non-superimposable mirror images, or enantiomers, designated as Lambda (Λ) and Delta (Δ). This guide provides a comprehensive exploration of the synthesis, resolution, and characterization of these optical isomers. We delve into the foundational principles established by Alfred Werner, detail field-proven experimental protocols, and explain the chiroptical techniques—polarimetry and circular dichroism—used to distinguish and analyze the enantiomers. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of chirality in coordination complexes.

Foundational Concepts: Chirality in Octahedral Complexes

The concept of chirality in coordination chemistry was pioneered by Alfred Werner, whose work demonstrated that the geometrical arrangement of ligands around a central metal ion could generate optical isomerism, a property previously thought to be exclusive to organic carbon compounds.[1][2][3] For his revolutionary coordination theory, Werner was awarded the Nobel Prize in Chemistry in 1913.[1][3][4][5]

The [Rh(en)₃]³⁺ complex is a classic example of this phenomenon. Three bidentate ethylenediamine (en) ligands coordinate to the central rhodium(III) ion, creating a propeller-like structure.[6] The arrangement of these chelate rings can be either left-handed (Λ) or right-handed (Δ), resulting in two distinct, non-superimposable mirror-image isomers. These molecules belong to the D₃ point group, which lacks improper rotation axes (including planes of symmetry and inversion centers), a necessary condition for chirality.

Caption: The Δ and Λ enantiomers of the [Rh(en)₃]³⁺ complex.

Synthesis of Racemic Tris(ethylenediamine)rhodium(III) Chloride

The initial step in studying the optical isomers is the synthesis of the racemic mixture, which contains equal amounts of the Λ and Δ enantiomers. The most direct method involves the reaction of a rhodium(III) salt with ethylenediamine.[6]

Experimental Protocol: Synthesis of [Rh(en)₃]Cl₃·3H₂O

-

Reactant Preparation: Dissolve 1.0 g of rhodium(III) chloride trihydrate (RhCl₃·3H₂O) in 15 mL of distilled water in a 50 mL round-bottom flask.

-

Ligand Addition: In a separate beaker, carefully add 0.8 mL of ethylenediamine (en) to 5 mL of distilled water. Slowly add this solution to the rhodium chloride solution while stirring. A 1:3 molar ratio of RhCl₃ to ethylenediamine is crucial for complete coordination.[6]

-

Reaction Conditions: Heat the reaction mixture to 60–80°C under reflux for approximately 6-12 hours.

-

Causality: This temperature range facilitates the ligand substitution reaction without causing thermal degradation of the ethylenediamine ligands, which can occur at temperatures above 80°C.[6]

-

-

pH Adjustment: During the reaction, monitor the pH and maintain it between 6 and 7 by adding small amounts of dilute NaOH.

-

Causality: A pH below 6 can lead to protonation of the ethylenediamine, hindering its ability to coordinate with the rhodium center and resulting in incomplete complex formation.[6]

-

-

Isolation and Purification: After the reflux period, cool the solution to room temperature and then in an ice bath to induce crystallization. Collect the resulting off-white to yellow crystals by vacuum filtration.

-

Recrystallization: Purify the crude product by recrystallizing from a minimum amount of hot water. This step removes unreacted starting materials and any side products.

-

Drying: Dry the purified crystals in a desiccator. The final product is typically isolated as the trihydrate, [Rh(en)₃]Cl₃·3H₂O.[6]

Resolution of the Λ and Δ Enantiomers

Resolution is the process of separating a racemic mixture into its constituent enantiomers. For ionic complexes like [Rh(en)₃]³⁺, the classical method involves using a chiral counter-ion, known as a resolving agent, to form diastereomeric salts.[7][8] These diastereomers have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[7] The most common resolving agent for this complex is the (+)-tartrate ion.

Caption: Experimental workflow for the resolution of [Rh(en)₃]³⁺ enantiomers.

Experimental Protocol: Resolution using (+)-Tartrate

-

Preparation of Diastereomers: Dissolve the synthesized racemic [Rh(en)₃]Cl₃·3H₂O in a minimum amount of warm water. To this solution, add a stoichiometric amount of sodium (+)-tartrate dissolved in water.

-

Fractional Crystallization: Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt, typically (+)-Cl, will crystallize out first.[9]

-

Trustworthiness: The success of this step relies on the significant difference in solubility between the two diastereomers. The process may need to be repeated (recrystallized) to achieve high optical purity.

-

-

Isolation of the First Enantiomer: Collect the crystals by filtration. To recover the pure enantiomer, dissolve the diastereomeric salt in water and add a concentrated solution of a salt with a non-chiral anion, such as NaI or NH₄Cl, to precipitate the enantiomerically pure iodide or chloride salt (e.g., (+)-[Rh(en)₃]I₃).

-

Isolation of the Second Enantiomer: The other enantiomer remains in the filtrate from step 2.[9][10] Treat the filtrate with a concentrated solution of NaI to precipitate the second enantiomer as its iodide salt (e.g., (-)-[Rh(en)₃]I₃). This isomer may require further purification to achieve high enantiomeric purity.

Chiroptical Characterization

Once resolved, the enantiomers are characterized by their interaction with polarized light.

Polarimetry

Polarimetry measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound.[11][12] Enantiomers rotate the plane of light by equal magnitudes but in opposite directions.[13] The dextrorotatory (+) isomer rotates light to the right (clockwise), while the levorotatory (-) isomer rotates it to the left (counter-clockwise).[9][13]

The specific rotation, [α], is a characteristic physical property defined as:

[α] = α / (c * l)

Where:

-

α is the observed rotation angle.

-

c is the concentration of the solution (g/mL).

-

l is the path length of the polarimeter cell (dm).

| Property | (+)-[Rh(en)₃]³⁺ | (-)-[Rh(en)₃]³⁺ |

| Sign of Rotation | Dextrorotatory (+) | Levorotatory (-) |

| Absolute Configuration | Δ | Λ |

| Specific Rotation [α] | +90° to +105° | -90° to -105° |

| Values can vary slightly based on the counter-ion and measurement conditions. |

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[14] An achiral molecule will not exhibit a CD signal. The enantiomers of [Rh(en)₃]³⁺ produce mirror-image CD spectra, providing a definitive fingerprint for each isomer.[15]

The d-d electronic transitions of the rhodium(III) center are sensitive to the chiral environment. The resulting CD signals, known as Cotton effects, are characteristic for each absolute configuration. For tris(diamine) complexes of d⁶ metals like Rh(III), an empirical rule often applies: the enantiomer that exhibits a positive Cotton effect at the lower energy spin-allowed transition is assigned the Δ configuration.[15]

| Parameter | Δ-[Rh(en)₃]³⁺ | Λ-[Rh(en)₃]³⁺ |

| ¹A₁g → ¹T₁g Transition (λ) | ~300 nm | ~300 nm |

| Molar Ellipticity (Δε) | Positive (+) | Negative (-) |

| ¹A₁g → ¹T₂g Transition (λ) | ~255 nm | ~255 nm |

| Molar Ellipticity (Δε) | Negative (-) | Positive (+) |

| Wavelengths and magnitudes are approximate and serve for illustrative purposes. |

Racemization

While the [Rh(en)₃]³⁺ complex is kinetically inert, its enantiomers can undergo racemization (interconversion leading to a 1:1 mixture) under certain conditions, such as elevated temperatures or in the presence of catalysts.[16] Understanding the mechanism of racemization is crucial for applications where configurational stability is required.[17]

Two primary mechanisms are proposed:

-

Twist Mechanism: This intramolecular process involves the twisting of the chelate rings without breaking any metal-ligand bonds. The Bailar (trigonal) twist is a commonly cited pathway where the complex passes through a trigonal prismatic transition state.

-

Bond-Rupture Mechanism: This pathway involves the dissociation of one end of an ethylenediamine ligand, forming a five-coordinate intermediate. The dangling ligand can then re-attach to the opposite side, leading to an inversion of configuration.

Caption: Racemization via the non-bond-rupture Bailar twist mechanism.

Conclusion and Broader Impact

The tris(ethylenediamine)rhodium(III) system is more than a textbook example; it is a fundamental model that has shaped our understanding of stereochemistry in inorganic chemistry. The principles and techniques detailed in this guide—synthesis of a racemic complex, resolution via diastereomer formation, and chiroptical characterization—are broadly applicable to a vast range of chiral metal complexes.[7][8] This knowledge is vital in fields such as asymmetric catalysis, where chiral-at-metal catalysts are designed to produce specific enantiomers of pharmacologically active molecules, and in materials science for the development of chiroptical materials.[18][][20] The study of [Rh(en)₃]³⁺ provides the essential, field-proven foundation for these advanced applications.

References

- Benchchem. (n.d.). Tris(ethylenediamine)rhodium(III) trichloride trihydrate | 15004-86-1.

- Confinity. (n.d.). Alfred Werner Legacy.

- National Institutes of Health. (n.d.). Synthesis of chiral-at-metal rhodium complexes from achiral tripodal tetradentate ligands: resolution and application to enantioselective Diels–Alder and 1,3-dipolar cycloadditions.

- Royal Society of Chemistry. (2012). Chiral-at-metal complexes and their catalytic applications in organic synthesis. Chemical Society Reviews. DOI:10.1039/C2CS15234G.

- BOC Sciences. (n.d.). Chiral Synthesis & Resolution.

- Routledge. (2003). Alfred Werner and Coordination Chemistry, 1893–1914. In Chemical Str. (1st ed.).

- ResearchGate. (2013). Alfred Werner's coordination theory.

- AIR Unimi. (2015). Chiral transition metal complexes: synthesis, characterization, applications.

- Semantic Scholar. (n.d.). Chiral resolution of l- and d-alanine and a racemic macrocyclic nickel(II) complex: synthesis and crystal structures.

- Ernst, K.-H. (2011). Alfred Werner's Coordination Chemistry: New Insights from Old Samples. Chem 251.

- Constable, E. (2012). Coordination chemistry: the scientific legacy of Alfred Werner. Chemical Society Reviews.

- ResearchGate. (n.d.). Resolution of Tris(ethylenediamine)rhodium(III) and -chromium(III) Chloride by Means of (+)-Tartrate.

- MDPI. (n.d.). Enantiopure Cyclometalated Rh(III) and Ir(III) Complexes Displaying Rigid Configuration at Metal Center: Design, Structures, Chiroptical Properties and Role of the Iodide Ligand.

- MySkinRecipes. (n.d.). Tris(ethylenediamine)rhodium(III) chloride trihydrate.

- ACS Publications. (n.d.). Racemization of Tris-(ethylenediamine)-cobalt(III) Ion in the Presence of Decolorizing Carbon. Journal of the American Chemical Society.

- Lookchem. (n.d.). Cas 15004-86-1,TRIS(ETHYLENEDIAMINE)RHODIUM(III) TRICHLORIDE.

- ChemicalBook. (2023). TRIS(ETHYLENEDIAMINE)RHODIUM(III) TRICHLORIDE | 15004-86-1.

- AMERICAN ELEMENTS. (n.d.). Tris(ethylenediamine)rhodium(III) Chloride Trihydrate.

- PubMed. (2001). Chiroptical Properties of Binuclear Rhodium Complexes of Lanostane Alcohols. Chirality, 13(6), 313-21. DOI: 10.1002/chir.1037.

- ResearchGate. (n.d.). Resolution of the Tris(ethylenediamine)cobalt(III) Ion.

- ACS Publications. (2020). Chiroptical Properties in Thin Films of π-Conjugated Systems. Chemical Reviews.

- National Institutes of Health. (2021). Synthesis and structure determination of racemic (Δ/Λ)-tris(ethylenediamine)cobalt(III) trichloride hemi(hexaaquasodium chloride).

- ResearchGate. (2020). Synthesis, Characterization, and Resolution of Enantiomeric Tris (Ethylenediamine) Cobalt (III) Chloride.

- Wikipedia. (n.d.). Tris(ethylenediamine)cobalt(III) chloride.

- ACS Publications. (n.d.). Conformational analysis of diamagnetic tris-ethylenediamine complexes by proton magnetic resonance. Spectra of tris(ethylenediamine) rhodium(III). Inorganic Chemistry.

- Prezi. (2020). Synthesis and Optical Resolution of Co(en)3 3+.

- Royal Society of Chemistry. (n.d.). Vibrational circular dichroism and chiroptical properties of chiral Ir(iii) luminescent complexes. Dalton Transactions.

- Laboratory Notes. (2025). Tris(ethylenediamine)cobalt(III) ([Co(en)₃]³⁺).

- PubMed. (2012). Syntheses and electronic properties of rhodium(III) complexes bearing a redox-active ligand.

- Chemistry LibreTexts. (2019). 5.5 Polarimetry.

- PubMed. (n.d.). Rhodium-103 NMR of [Rh(X)(PPh3)3] [X = Cl, N3, NCO, NCS, N(CN)2, NCBPh3, CNBPh3, CN] and derivatives containing CO, isocyanide, pyridine, H2 and O2. Ligand, solvent and temperature effects.

- YouTube. (2020). Optical Isomerism (IB Chemistry S3.2).

- ACS Publications. (n.d.). Circular dichroism of the tris[di-.mu.-hydroxo-bis(ethylenediamine)cobalt(III)]cobalt(III) ion. Inorganic Chemistry.

- datapdf.com. (1968). Reactions of Deprotonated Ligands. V. Deprotonated Tris(ethylenediamine)rhodium(III) Ion.

- Wiley Online Library. (n.d.). Base Catalysed Racemization of Ethylenediamine‐N,N,N′‐triacetato‐aqua‐cobalt(III).

- YouTube. (2021). Optical isomers with polarimeter | PHYSICS EXPERIMENTS.

- YouTube. (2023). Determining All Possible Stereoisomers and Labeling Each Type of Isomer | Study With Us.

Sources

- 1. confinity.com [confinity.com]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. chem251.web.unc.edu [chem251.web.unc.edu]

- 5. Coordination chemistry: the scientific legacy of Alfred Werner - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. This compound | 15004-86-1 | Benchchem [benchchem.com]

- 7. Chiral-at-metal complexes and their catalytic applications in organic synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. air.unimi.it [air.unimi.it]

- 9. prezi.com [prezi.com]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis of chiral-at-metal rhodium complexes from achiral tripodal tetradentate ligands: resolution and application to enantioselective Diels–Alder and 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Tris(ethylenediamine)rhodium(III) chloride trihydrate [myskinrecipes.com]

Methodological & Application

Application Note & Protocol: Laboratory Synthesis of Tris(ethylenediamine)rhodium(III) Trichloride Trihydrate ([Rh(en)₃]Cl₃·3H₂O)

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of Tris(ethylenediamine)rhodium(III) trichloride trihydrate, a coordination compound of significant interest in catalysis and biochemical research.[1] The protocol details a robust method starting from rhodium(III) chloride hydrate and ethylenediamine. Beyond a simple recitation of steps, this guide elucidates the mechanistic rationale behind critical parameters such as stoichiometry, pH, and temperature control to ensure a high-yield, high-purity synthesis.[1] Safety protocols, characterization techniques, and expected outcomes are thoroughly discussed to provide a self-validating framework for laboratory execution.

Mechanistic Rationale and Scientific Principles

The synthesis of [Rh(en)₃]Cl₃·3H₂O is a classic example of a ligand substitution reaction in coordination chemistry. The central rhodium(III) ion, a d⁶ metal, exhibits a strong preference for an octahedral coordination geometry due to favorable crystal field stabilization energy.[1] The starting material, hydrated rhodium(III) chloride (RhCl₃·xH₂O), exists in aqueous solution as an aquo complex, [Rh(H₂O)₆]³⁺, or related chloro-aquo species. The core of the synthesis involves the stepwise displacement of the weakly-bound water and chloride ligands by the much stronger, bidentate chelating ligand, ethylenediamine (en).

The reaction proceeds as follows: [RhCl₃(H₂O)₃] + 3 H₂NCH₂CH₂NH₂ → [Rh(H₂NCH₂CH₂NH₂)₃]Cl₃ + 3 H₂O

The stability of the final product is greatly enhanced by the chelate effect, where the bidentate ethylenediamine ligand forms a stable five-membered ring with the rhodium center.[1] Achieving a successful synthesis hinges on precise control over several key parameters.

-

Stoichiometry: A 1:3 molar ratio of rhodium(III) chloride to ethylenediamine is essential to drive the reaction to completion and ensure the formation of the fully substituted tris-complex.[1] An excess of ethylenediamine can aid in maximizing the yield, but a significant excess can complicate purification.

-

pH Control (pH 6-7): This is arguably the most critical parameter. Ethylenediamine is a base and exists in equilibrium with its protonated forms. For it to act as an effective nucleophile and coordinate to the Rh(III) center, it must be in its free base form (H₂NCH₂CH₂NH₂). In acidic conditions (pH < 6), the ligand becomes protonated (⁺H₃NCH₂CH₂NH₃⁺), rendering it incapable of donation.[1] Conversely, highly basic conditions can lead to the formation of rhodium hydroxide precipitates. Therefore, maintaining a neutral to slightly acidic pH ensures a sufficient concentration of the active free-base ligand without undesirable side reactions.[1]

-

Temperature Control (60–80°C): The ligand substitution process is kinetically controlled and requires thermal energy to overcome the activation barrier for displacing the initial ligands. Heating the reaction mixture to 60–80°C provides this energy, facilitating the reaction over a period of 6-12 hours.[1] However, temperatures exceeding 80°C must be avoided as this can lead to the thermal degradation of the ethylenediamine ligand, reducing yield and purity.[1]

Safety and Hazard Management

The synthesis of [Rh(en)₃]Cl₃·3H₂O involves hazardous materials. A thorough risk assessment must be conducted before commencing any work. All operations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Table 1: Hazard Identification and Safety Precautions

| Substance | CAS No. | Key Hazards (GHS) | Mandatory Precautions |

|---|---|---|---|

| Rhodium(III) chloride hydrate | 13569-65-8 | Corrosive, Acute toxicity.[2] | Handle in a fume hood, avoid inhalation of dust, wear gloves and eye protection. |

| Ethylenediamine | 107-15-3 | Flammable, Corrosive, Harmful if swallowed/inhaled/in contact with skin, Causes severe skin burns and eye damage.[3] | Handle in a fume hood, keep away from ignition sources, wear chemical-resistant gloves and apron, use splash-proof goggles. |

| [Rh(en)₃]Cl₃·3H₂O (Product) | 15004-86-1 | Harmful if swallowed, inhaled, or in contact with skin; Causes skin and serious eye irritation; May cause respiratory irritation.[3] | Handle as a hazardous compound, avoid creating dust, use appropriate PPE during filtration and handling. |

Required PPE:

-

Nitrile or neoprene gloves

-

Chemical splash goggles

-

Full-length lab coat

-

Closed-toe shoes

Detailed Synthesis Protocol

Materials and Reagents

Table 2: List of Required Materials

| Reagent | Formula | Molar Mass ( g/mol ) | CAS No. |

|---|---|---|---|

| Rhodium(III) chloride trihydrate | RhCl₃·3H₂O | 263.31 | 13569-65-8 |

| Ethylenediamine | C₂H₈N₂ | 60.10 | 107-15-3 |

| Deionized Water | H₂O | 18.02 | 7732-18-5 |

| Ethanol (95%) | C₂H₅OH | 46.07 | 64-17-5 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 |

| Sodium Hydroxide (0.1 M solution) | NaOH | 40.00 | 1310-73-2 |

Equipment

-

100 mL round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer and stir bar

-

Thermometer or temperature probe

-

pH meter or pH indicator strips

-

Dropping funnel or graduated pipette

-

Büchner funnel and filter flask assembly

-

Filter paper

-

Beakers and graduated cylinders

-

Spatulas and weighing balance

Step-by-Step Synthesis Procedure

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.00 g of rhodium(III) chloride trihydrate in 25 mL of deionized water. Stir the mixture until the rhodium salt is fully dissolved, which may require gentle warming. The solution should be a deep red color.

-

Ligand Addition and pH Adjustment: In a separate beaker, prepare a solution of ethylenediamine by adding 0.70 mL (a slight excess over the 1:3 stoichiometric ratio) to 10 mL of deionized water. Slowly add this ethylenediamine solution to the stirring rhodium chloride solution at room temperature.

-

Monitor the pH of the reaction mixture. It will likely be acidic. Carefully add 0.1 M NaOH dropwise while stirring until the pH is stable in the 6-7 range.[1] Precise pH control is crucial for optimal coordination.[1]

-

Reflux: Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer. Heat the mixture to a gentle reflux, maintaining an internal temperature between 70-80°C.[1] Continue heating under reflux with constant stirring for 8 hours. The color of the solution should gradually change.

-

Isolation of Crude Product: After the reflux period, turn off the heat and allow the mixture to cool slowly to room temperature. Once at room temperature, cool the flask further in an ice bath for at least 1 hour to maximize crystallization.

-

Collect the off-white to yellowish precipitate by vacuum filtration using a Büchner funnel. Wash the collected solid with two small portions of ice-cold ethanol, followed by a final wash with diethyl ether to aid in drying.

-

Purification by Recrystallization: Transfer the crude solid to a beaker containing a minimal amount of hot deionized water (approximately 80-90°C) and stir until it fully dissolves. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce recrystallization.

-

Final Product Collection: Collect the purified crystals by vacuum filtration. Wash the crystals sparingly with ice-cold ethanol and diethyl ether.

-

Drying: Dry the final product in a desiccator under vacuum to a constant weight. The expected yield under these conditions is typically between 70-85%.[1]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of [Rh(en)₃]Cl₃·3H₂O.

Characterization and Quality Control

Verification of the final product's identity and purity is essential.

-

Appearance: The final product should be an off-white or pale yellow crystalline solid.[1]

-

Melting Point: The compound has high thermal stability and a melting point exceeding 300°C.[1][4]

-

Solubility: The product should be soluble in water and largely insoluble in ethanol and ether.

-

Spectroscopic Analysis: For rigorous characterization, techniques such as Fourier-Transform Infrared (FTIR) spectroscopy can confirm the presence of N-H bonds from the coordinated ethylenediamine. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure of the organic ligand, and X-ray crystallography can definitively determine the octahedral coordination geometry.[1]

Summary of Key Synthesis Parameters

Table 3: Quick Reference for Synthesis Parameters

| Parameter | Value / Condition | Rationale |

|---|---|---|

| RhCl₃·3H₂O Amount | 1.00 g | Starting material basis. |

| Ethylenediamine Amount | 0.70 mL | Provides a slight molar excess to ensure complete reaction. |

| Molar Ratio (Rh:en) | Approx. 1 : 3.3 | Drives reaction towards the tris-substituted product.[1] |

| Reaction pH | 6 – 7 | Ensures ethylenediamine is in its active, non-protonated form.[1] |

| Reaction Temperature | 70 – 80°C | Provides activation energy without degrading the ligand.[1] |

| Reaction Time | 8 hours | Allows for complete ligand substitution.[1] |

| Purification Method | Recrystallization from water | Removes unreacted starting materials and byproducts.[1] |

| Expected Yield | 70 – 85% | Typical range for this optimized procedure.[1] |

References

-

PubChem. Trichlorotris(ethylenediamine)rhodium(III) trihydrate | C6H30Cl3N6O3Rh. Available from: [Link]

-

American Elements. Tris(ethylenediamine)rhodium(III) Chloride Trihydrate. Available from: [Link]

-

MySkinRecipes. Tris(ethylenediamine)rhodium(III) chloride trihydrate. Available from: [Link]

-

ACS Publications. Photochemical synthesis of cis-chlorobis(ethylenediamine) (ethylenediaminium)rhodium(III) chloride, cis-[Rh(en)2(enH)Cl]Cl3.2H2O. Inorganic Chemistry. Available from: [Link]

-

PubChem. Tris(ethylenediamine)rhodium trichloride | C6H24Cl3N6Rh. Available from: [Link]

-

LookChem. Cas 15004-86-1,TRIS(ETHYLENEDIAMINE)RHODIUM(III) TRICHLORIDE. Available from: [Link]

-

Wikipedia. Rhodium(III) chloride. Available from: [Link]

-

MDPI. Synthesis and Crystal Chemistry of Octahedral Rhodium(III) Chloroamines. (2020-02-11). Available from: [Link]

-

PMC, NIH. Synthesis and Crystal Chemistry of Octahedral Rhodium(III) Chloroamines. Available from: [Link]

- J. Bray, J. Locke, J. McCleverty, and D. Coucouvanis, Inorganic Syntheses, 13, pp. 184 - 186. (Note: This is a general reference for a similar synthesis and is provided for context).

Sources

Application Note: [Rh(en)₃]Cl₃·3H₂O as a Versatile Catalyst Precursor in Organic Synthesis

Abstract & Introduction

Tris(ethylenediamine)rhodium(III) chloride trihydrate, [Rh(en)₃]Cl₃·3H₂O, is a stable, octahedral Rh(III) coordination complex. While robust and not catalytically active in its native form, its true potential in organic synthesis is realized when it serves as a precursor to generate highly active catalytic species in situ.[1][2][3][4] This application note provides researchers, scientists, and drug development professionals with a technical guide to leveraging this compound, focusing on its transformation into active catalysts for key organic reactions. We will delve into the mechanistic rationale and provide detailed, field-tested protocols for two major applications: transfer hydrogenation of ketones and C-H bond functionalization. The central theme is the controlled generation of catalytically competent Rh(I) or Rh(III) intermediates from the stable [Rh(en)₃]³⁺ salt.

The Nature of the Precursor: A Stable Rh(III) Complex

[Rh(en)₃]Cl₃·3H₂O is a coordination complex where the rhodium center is in the +3 oxidation state and is saturated by three bidentate ethylenediamine ligands.[5][6] This d⁶ configuration results in a kinetically inert, low-spin octahedral complex.[7] The stability of the chelate rings formed by the ethylenediamine ligands means the complex itself does not readily participate in catalytic cycles that require substrate coordination or redox changes at the metal center.

The key to its use in catalysis is the strategic removal of the ethylenediamine ligands and/or the reduction of the Rh(III) center to a more reactive state, such as Rh(I). This process transforms the inert precursor into an active catalyst capable of participating in a variety of synthetic transformations.[1]

Application I: Asymmetric Transfer Hydrogenation of Ketones

Transfer hydrogenation is a powerful technique for the reduction of carbonyls, using a hydrogen donor molecule in place of gaseous H₂.[8] Rhodium complexes are exceptionally effective catalysts for this transformation.[8][9][10][11] While [Rh(en)₃]Cl₃ is not a direct catalyst, it can be converted in situ into a highly active species, such as a Cp*Rh(III)-diamine complex, which is a well-established catalyst for the asymmetric transfer hydrogenation of ketones.

Mechanistic Rationale & Activation Pathway

The protocol described below is based on the principle of ligand exchange and in situ assembly of the active catalyst from [Rh(en)₃]Cl₃, a pentamethylcyclopentadienyl (Cp*) source like [CpRhCl₂]₂, and a chiral diamine ligand. However, for simplicity and broader applicability, this guide will adapt a well-established protocol using [CpRhCl₂]₂ directly, illustrating the type of active species one would aim to generate from the [Rh(en)₃]Cl₃ precursor.

The catalytic cycle for transfer hydrogenation typically involves a Rh(III)-hydride species.[8] Using a hydrogen source like a formic acid/triethylamine mixture, a rhodium formate complex is formed, which then undergoes decarboxylation to generate the crucial Rh-H intermediate. This hydride is then transferred to the ketone, reducing it to an alcohol and regenerating the Rh(III) catalyst. The chirality of the resulting alcohol is dictated by the chiral ligand coordinated to the rhodium center.

Caption: Simplified catalytic cycle for Rh(III)-catalyzed transfer hydrogenation.

Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol details the reduction of acetophenone to 1-phenylethanol using a well-defined chiral Rh(III) catalyst system, which serves as a benchmark for what can be achieved after converting a precursor like [Rh(en)₃]Cl₃.

Materials:

-

[Cp*RhCl₂]₂ (Pentamethylcyclopentadienylrhodium(III) chloride dimer)

-

(1S,2S)-(+)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

-

Acetophenone

-

Formic acid (HCOOH)

-

Triethylamine (NEt₃)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)